1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H8N2O4. This compound is characterized by the presence of a pyrrole ring substituted with a 4-methyl-2-nitrophenyl group and two keto groups at positions 2 and 5. It is a member of the nitroaromatic compounds, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
The synthesis of 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-nitrobenzaldehyde and pyrrole-2,5-dione.
Condensation Reaction: The 4-methyl-2-nitrobenzaldehyde undergoes a condensation reaction with pyrrole-2,5-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione can be compared with other nitroaromatic compounds, such as:
2-Nitroaniline: Similar in having a nitro group, but differs in the position and type of substituents.
4-Nitrophenol: Contains a nitro group and a hydroxyl group, showing different reactivity and applications.
1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione: Lacks the methyl group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSSXQLSMUDQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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